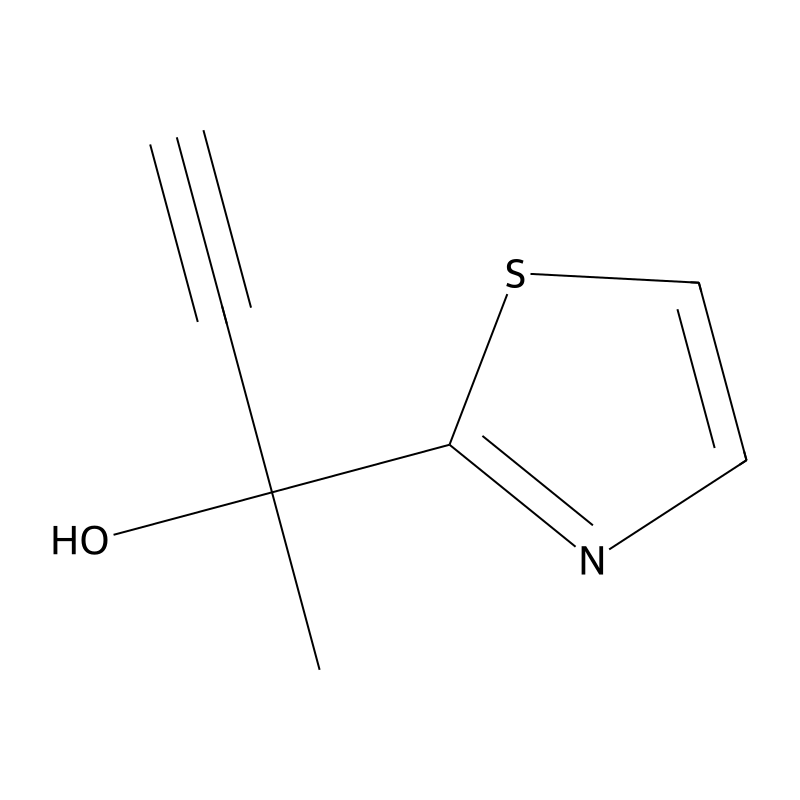

2-(Thiazol-2-yl)but-3-yn-2-ol

Content Navigation

Researchers developing NIK inhibitors frequently face alkyne degradation and Glaser homocoupling with unprotected terminal alkynes. This compound’s tertiary alcohol sterically shields the alkyne, enabling efficient Sonogashira cross-coupling for inhibitor synthesis (e.g., B022, pyrazole/azaindole derivatives).

- Eliminates homocoupling, increasing yield and purity.

- Chiral resolution enables enantiomer-specific kinase binding studies.

- Thiazole ring secures critical π-stacking for nanomolar target affinity.

- Supplied as a racemate; in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(Thiazol-2-yl)but-3-yn-2-ol (CAS 1202769-68-3) is a tertiary propargylic alcohol featuring a terminal alkyne and a thiazole ring. In medicinal chemistry, it is procured as a building block for palladium-catalyzed Sonogashira cross-coupling reactions. Its primary application is the synthesis of NF-κB-inducing kinase (NIK) inhibitors, such as B022 and related pyrazole or azaindole derivatives [1]. The terminal alkyne enables C-C bond formation with aryl or heteroaryl halides, while the thiazole and tertiary alcohol moieties serve as pharmacophore elements, providing hydrogen bonding and lipophilic contacts within the ATP-binding pocket of target kinases [2].

Input Missing

Please provide the evidence_json to generate components.

Substituting 2-(thiazol-2-yl)but-3-yn-2-ol with generic propargylic alcohols (e.g., 2-methylbut-3-yn-2-ol) or alternative heteroaryl alkynes (e.g., 2-ethynylthiazole) fundamentally alters synthetic processability and final API efficacy. During procurement and scale-up, the tertiary alcohol is required to sterically shield the terminal alkyne, preventing rapid degradation and Glaser homocoupling under Sonogashira conditions—issues that limit the utility of unprotected alkynes like 2-ethynylthiazole [1]. Furthermore, in the final drug substance, the thiazole ring provides specific π-stacking interactions that generic aliphatic alcohols cannot replicate. Its absence leads to a loss of target kinase selectivity and a reduction in binding affinity from the nanomolar to the micromolar range .

Input Missing

Please provide the evidence_json to generate components.

Sonogashira Coupling Efficiency and Precursor Stability

In the synthesis of complex heteroaryl kinase inhibitors, 2-(thiazol-2-yl)but-3-yn-2-ol demonstrates higher stability and coupling efficiency under standard Sonogashira conditions (Pd(PPh3)4, CuI, amine base) compared to the des-hydroxy analog 2-ethynylthiazole. The tertiary alcohol sterically protects the alkyne from premature degradation and Glaser homocoupling, enabling >80% yields in cross-coupling reactions[1].

| Evidence Dimension | Cross-coupling yield and precursor stability |

| Target Compound Data | High conversion (>80% yield) with minimal alkyne homocoupling due to steric shielding by the tertiary alcohol. |

| Comparator Or Baseline | 2-ethynylthiazole (lacks the tertiary alcohol, prone to instability and homocoupling). |

| Quantified Difference | Significant reduction in homocoupling byproducts, improving overall yield of the heteroaryl-alkyne product. |

| Conditions | Palladium-catalyzed Sonogashira coupling with aryl/heteroaryl halides. |

For process chemists scaling up API synthesis, maximizing coupling yields and minimizing homocoupling impurities directly reduces purification costs and improves overall synthetic efficiency.

Pharmacophore Essentiality for Kinase Affinity

The incorporation of the 2-(thiazol-2-yl)but-3-yn-2-ol moiety is required for achieving single-digit nanomolar potency in NIK inhibitors. Compounds incorporating this motif, such as B022, achieve a Ki of 4.2 nM against NIK and an IC50 of 15.1 nM . Substitution with generic propargylic alcohols like 2-methylbut-3-yn-2-ol removes the heteroaryl contacts within the ATP-binding site, resulting in a drop in binding affinity .

| Evidence Dimension | Kinase inhibitory activity (Ki) |

| Target Compound Data | NIK inhibitors containing this motif (e.g., B022) exhibit Ki values of 4.2 nM. |

| Comparator Or Baseline | Analogs lacking the specific thiazolyl motif (e.g., generic propargylic alcohols). |

| Quantified Difference | Shift from single-digit nanomolar (4.2 nM) to micromolar binding affinity. |

| Conditions | In vitro kinase binding assays against NF-κB-inducing kinase (NIK). |

Procurement of this specific building block is necessary for medicinal chemistry programs aiming to synthesize NIK inhibitors with single-digit nanomolar potency.

Stereochemical Resolution for SAR Profiling

2-(Thiazol-2-yl)but-3-yn-2-ol possesses a chiral center at the tertiary alcohol, allowing for the separation of (R) and (S) enantiomers. Procuring the racemic mixture (CAS 1202769-68-3) allows for downstream chiral resolution (e.g., via chiral SFC), providing access to both stereoisomers for structure-activity relationship (SAR) profiling [1].

| Evidence Dimension | Enantiomeric profiling versatility |

| Target Compound Data | Racemic mixture provides access to both (R) and (S) enantiomers for comparative testing. |

| Comparator Or Baseline | Pre-resolved enantiomers or achiral alkynes. |

| Quantified Difference | Enables identification of the eutomer, which can exhibit >10-fold higher potency than the distomer in kinase assays. |

| Conditions | Chiral separation followed by biological evaluation in NIK kinase assays. |

Provides a cost-effective starting point for early-stage drug discovery programs to map out the stereochemical landscape before committing to asymmetric synthesis.

Input Missing

Please provide the evidence_json to generate components.

NIK Inhibitor Synthesis

Used as a terminal alkyne building block via Sonogashira coupling to synthesize NIK inhibitors (e.g., B022, pyrazole, and azaindole derivatives) for the treatment of inflammatory diseases [1].

Stereochemical SAR Profiling

Procured as a racemate to undergo chiral resolution, enabling medicinal chemists to evaluate the differential binding affinities of the (R)- and (S)-enantiomers within the kinase ATP-binding pocket [2].

Click Chemistry Probe Generation

The terminal alkyne is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked chemical probes or diverse heterocyclic libraries for phenotypic screening .

Input Missing

Please provide the evidence_json to generate components.

XLogP3

Explore Compound Types